“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 10397-13-4 . It is a white to yellow crystal or powder . It is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors .
The synthesis of “4-(4,6-Dichloropyrimidin-2-yl)morpholine” involves the reaction of Morpholine and 2,4,6-Trichloropyrimidine .
The molecular formula of “4-(4,6-Dichloropyrimidin-2-yl)morpholine” is C8H9Cl2N3O . The molecular weight is 234.08 .
As a reactant, “4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used in the preparation of α-azinylalkylamino-substituted pyrimidines .
“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is a white to yellow crystal or powder . It has a molecular weight of 234.08 . It is stored in a refrigerator and shipped at room temperature .
4-(4,6-Dichloropyrimidin-2-yl)morpholine is an organic compound with the molecular formula and a molecular weight of 234.08 g/mol. It is classified as a pyrimidine derivative, specifically featuring a morpholine group attached to a dichloropyrimidine moiety. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities.
4-(4,6-Dichloropyrimidin-2-yl)morpholine falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is part of a larger class of compounds that exhibit diverse biological activities, making it a subject of interest in drug development.
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine can be achieved through several methods. A common route involves the reaction of morpholine with 2,4,6-trichloropyrimidine in acetone:
The yield for this synthesis method can reach up to 79%, indicating a relatively efficient process. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-(4,6-Dichloropyrimidin-2-yl)morpholine features a morpholine ring connected to a pyrimidine ring that is substituted with two chlorine atoms at positions 4 and 6. The structural representation can be summarized as follows:
The compound exhibits specific spectral data:
4-(4,6-Dichloropyrimidin-2-yl)morpholine can participate in various chemical reactions typical for pyrimidine derivatives:
In synthetic applications, reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for compounds like 4-(4,6-Dichloropyrimidin-2-yl)morpholine often involves inhibition of specific enzymes or pathways within biological systems. For instance:
Studies have shown that derivatives containing morpholine and pyrimidine cores exhibit promising inhibitory activities against phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology .
Relevant analytical data include boiling point and melting point determinations, which are essential for practical applications but are not always available in literature.
4-(4,6-Dichloropyrimidin-2-yl)morpholine has potential applications in several scientific domains:
This compound exemplifies the intersection between synthetic chemistry and biological application, highlighting its relevance in contemporary research efforts aimed at drug discovery and development .
Nucleophilic aromatic substitution (SNAr) serves as the foundational method for constructing the dichloropyrimidine-morpholine scaffold. The reaction typically involves 2,4,6-trichloropyrimidine (5) as the starting material, where morpholine selectively displaces one chlorine atom under controlled conditions. In acetone solvent at 0–20°C, morpholine (1.05 equiv.) reacts with trichloropyrimidine within 30 minutes, yielding 4-(4,6-dichloropyrimidin-2-yl)morpholine as the minor isomer (20%) alongside its 4-(2,6-dichloropyrimidin-4-yl) regioisomer (major, 79%) [1]. The significant regioselectivity disparity arises from electronic differences between the pyrimidine C2, C4, and C6 positions, where C4 and C6 chlorines are inherently more electrophilic than C2.
Alternative solvent systems markedly influence efficiency. Polyethylene glycol (PEG-400) enables SNAr reactions at 120°C within 5 minutes, achieving yields >90% for analogous pyrimidine-amines . This green solvent enhances solubility and eliminates the need for added bases, though its application specifically for morpholine derivatization requires further optimization.
Table 1: SNAr Conditions for Morpholine Integration
Substrate | Solvent | Temp (°C) | Time | Yield (%) | Regioselectivity (C4:C2) |
---|---|---|---|---|---|
2,4,6-Trichloropyrimidine | Acetone | 0–20 | 30 min | 20 (C2) | 1:4 (C2:C4) |
2,4,6-Trichloropyrimidine | PEG-400 | 120 | 5 min | >90* | Not reported |
2,4-Dichloropyrimidine | IPA | RT | 12 h | 82 (C4) | Exclusive C4 |
*Reported for non-morpholine amines [4] .
Following morpholine installation, the remaining chlorine(s) on the pyrimidine ring enable further elaboration via cross-coupling. Suzuki-Miyaura reactions are particularly effective for introducing aryl/heteroaryl groups at the C4 or C6 positions. Using 4-(4,6-dichloropyrimidin-2-yl)morpholine as a substrate, Pd(dppf)Cl₂ catalyzes couplings with boronic acids (e.g., 2-aminopyrimidine-5-boronic acid pinacol ester) in DME/2M Na₂CO₃ (3:1), yielding trisubstituted inhibitors targeting phosphoinositide 3-kinases (PI3K) [5]. These compounds exhibit 1.5–3-fold higher potency than clinical inhibitor ZSTK474, validating the strategy for drug discovery .
Notably, linker chemistry influences coupling success. Primary alcohol-terminated linkers (e.g., from 6-amino-1-hexanol) permit efficient cross-coupling, while terminal alkynes (e.g., from propargylamine) fail under identical conditions due to catalyst poisoning . Post-coupling, the alcohol linker enables peptide conjugation via esterification for prodrug applications in prostate cancer therapy [7].
Morpholine incorporation demands precise control of stoichiometry, temperature, and additives to suppress di/trisubstitution. Key optimizations include:
Table 2: Optimized Morpholine Installation Conditions
Parameter | Optimal Condition | Impact on Yield/Selectivity |
---|---|---|
Morpholine stoichiometry | 1.1 equiv. | Minimizes bis-adduct formation |
Temperature profile | 0°C → RT gradual warming | Prevents exothermic side reactions |
Base | DIPEA (1.3 equiv.) | Enhances nucleophilicity without hydrolysis |
Solvent | Isopropanol (IPA) | Higher yields vs. non-polar solvents |
Regioselectivity in SNAr reactions of dichloropyrimidines is highly sensitive to electronic and steric perturbations. While 2,4-dichloropyrimidine typically exhibits C4 selectivity, C6 electron-donating groups (e.g., -OMe, -NHMe) invert preference to C2 substitution . Quantum mechanical analyses reveal this reversal stems from LUMO redistribution:
For 2,4,6-trichloropyrimidine, sterically accessible C4 and C6 positions exhibit near-identical reactivity, often generating regioisomeric mixtures. Chromatographic separation is required to isolate 4-(4,6-dichloropyrimidin-2-yl)morpholine (11) from its 4-(2,6-dichloropyrimidin-4-yl) isomer (10) [1]. Nucleophilicity also dictates selectivity: morpholine (strong nucleophile) prefers C4/C6, while anilines (weaker nucleophiles) exhibit erratic regioselectivity .
Table 3: Regioselectivity Drivers in Dichloropyrimidine SNAr
Substituent Position | Electronic Effect | Observed Regioselectivity | Primary Driver |
---|---|---|---|
None (2,4-dichloro) | C4 more electrophilic | >95% C4 | Electronic (LUMO localization) |
C6 methoxy | EDG stabilizes C2 TS | >95% C2 | Transition state stability |
C5 trimethylsilyl | Steric blockade | 100% C2 | Steric hindrance |
C6 chloro (2,4,6-trichloro) | Equal LUMO at C4/C6 | Mixture | Similar electrophilicity |
Conceptual Diagram: LUMO Redistribution in Substituted Pyrimidines
Unsubstituted 2,4-Dichloropyrimidine: LUMO: [C2]δ+ ← Cl | [C4]δ++ ← Cl → Favors C4 attack C6-Methoxy-2,4-Dichloropyrimidine: LUMO: [C2]δ+ ← Cl ≈ [C4]δ+ ← Cl Transition State Energy: C2 TS (0.76 kcal/mol ↓ vs. C4)
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9